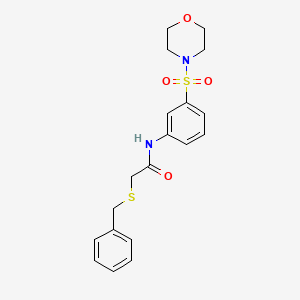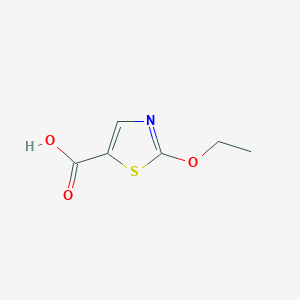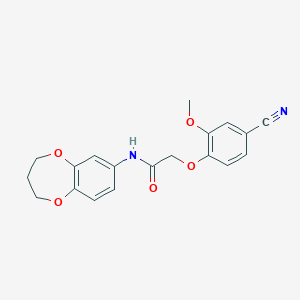
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the production of inflammatory cytokines and enzymes. It also modulates the activity of certain receptors in the body, which can lead to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide in lab experiments include its high purity, good yield, and potential applications in drug development. However, the limitations of this compound include its high cost and the need for specialized equipment and expertise to synthesize it.
Orientations Futures
There are several future directions for research on 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as arthritis and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for targeted therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound with potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs that can effectively treat various diseases.
Méthodes De Synthèse
There are several methods for synthesizing 2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide. One of the most commonly used methods involves the reaction of 3-morpholin-4-ylsulfonylaniline with benzyl mercaptan and acetic anhydride in the presence of a catalyst. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide has potential applications in drug development. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be effective in treating various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, this compound has been used in the development of new drugs that target specific receptors in the body.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-19(15-26-14-16-5-2-1-3-6-16)20-17-7-4-8-18(13-17)27(23,24)21-9-11-25-12-10-21/h1-8,13H,9-12,14-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCEKDKSCVQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-4-fluorophenyl)methyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7456235.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate](/img/structure/B7456243.png)
![2-[[5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B7456246.png)
![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7456247.png)

![[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7456263.png)
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B7456277.png)

![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)

![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)